Isoterpinolene
Description
Current State of Research and Academic Significance of Isoterpinolene
The current research on this compound is multifaceted, with significant academic interest in its synthesis, biosynthesis, and potential applications as a chemical building block. This compound is recognized as a key intermediate in the acid-catalyzed isomerization of other monoterpenes, such as α-pinene and isolimonene (B49398). This makes it a compound of interest in the valorization of crude sulfate (B86663) turpentine (B1165885), a renewable byproduct of the paper industry.
Academically, this compound is significant for several reasons. Its exocyclic double bond and endocyclic unsaturation provide a platform for a variety of chemical transformations, making it a versatile synthon in organic chemistry. Researchers are actively exploring its reactivity in reactions such as epoxidation, Diels-Alder reactions, and hydrogenation to produce novel and valuable compounds. Furthermore, the study of its formation and interconversion with other terpenes provides valuable insights into the mechanisms of carbocation rearrangements, a fundamental concept in organic chemistry. Recent studies have also investigated the microbial transformation of other monoterpenes into this compound, highlighting its relevance in the field of biotechnology and green chemistry. britannica.com
The table below summarizes some of the key research areas and findings related to this compound:
| Research Area | Key Findings | Academic Significance |
| Catalytic Synthesis | This compound can be synthesized through the acid-catalyzed isomerization of α-pinene and other bicyclic monoterpenes. | Provides a route to valorize renewable feedstocks and study complex reaction mechanisms. |
| Biocatalysis | Certain microorganisms can convert isolimonene into this compound. britannica.com | Offers a green and selective method for the synthesis of this compound and advances the understanding of enzymatic reactions. |
| Chemical Reactivity | The double bonds in this compound can undergo a variety of chemical transformations. | Establishes this compound as a versatile building block for the synthesis of new molecules with potential applications in various fields. |
Historical Perspectives on this compound Chemistry and Early Research
The history of this compound is intrinsically linked to the pioneering work on terpenes by the Nobel laureate Otto Wallach in the late 19th and early 20th centuries. britannica.comfu-berlin.dewikipedia.orgnobelprize.orguni-goettingen.de Wallach's systematic investigation of essential oils laid the foundation for the entire field of terpene chemistry. britannica.comfu-berlin.dewikipedia.orgnobelprize.orguni-goettingen.de While specific early publications detailing the initial isolation and characterization of this compound are not as prominent as those for more abundant terpenes, its existence was inferred from the complex mixtures obtained from the acid treatment of other monoterpenes like pinene.
Early research focused on the structural elucidation of the various p-menthadienes and understanding their isomerization pathways. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry (MS), was crucial in definitively identifying and characterizing this compound within these complex mixtures. These analytical advancements allowed chemists to distinguish this compound from its isomers, such as α-terpinene, γ-terpinene, and terpinolene (B10128), and to study the conditions that favored its formation.
This compound within the Broader Monoterpene Research Context
This compound occupies a specific and important niche within the broader context of monoterpene research. Monoterpenes, as a class of natural products, are widely studied for their diverse biological activities and their applications in the fragrance, flavor, and pharmaceutical industries. This compound, while not as commercially prominent as compounds like limonene (B3431351) or menthol, is a crucial component in the intricate network of terpene chemistry.
Its significance lies in its role as an intermediate in both biosynthetic pathways and chemical synthesis. In nature, the formation of various monoterpene skeletons proceeds through common carbocationic intermediates, and the study of these pathways helps to understand the enzymatic control that leads to the vast diversity of terpenes. In the laboratory, the ability to control the isomerization of readily available monoterpenes to produce this compound opens up avenues for the synthesis of fine chemicals that are not easily accessible from natural sources.
The table below presents the key chemical identifiers for this compound:
| Identifier | Value |
| Chemical Formula | C10H16 |
| Molar Mass | 136.23 g/mol |
| CAS Number | 586-63-0 |
| IUPAC Name | 3-methyl-6-(propan-2-ylidene)cyclohex-1-ene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYAFQVGZZPNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Record name | TERPINOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027222 | |
| Record name | Terpinolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |
| Record name | TERPINOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpinolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Terpinolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Terpinolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.74 [mmHg], 0.74 mm Hg at 25 °C | |
| Record name | Terpinolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white to pale amber liquid, Colorless liquid or oil | |
CAS No. |
586-62-9 | |
| Record name | TERPINOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Terpinolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terpinolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpinolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-mentha-1,4(8)-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 586-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERPINOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9830X5KSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for Isoterpinolene
Isomerization Pathways to Isoterpinolene
Thermal Isomerization Processes
Thermal isomerization offers a route to this compound, typically involving the rearrangement of precursor molecules at elevated temperatures. For instance, d-4-carene can thermally isomerize to d-trans-isolimonene (also known as 2,4(8)-p-menthadiene) within a temperature range of 180–260°C google.com. Reaction kinetics indicate that complete conversion can be achieved within minutes at higher temperatures (e.g., 11 minutes at 260°C) or over several hours at lower temperatures (e.g., 6 hours at 200°C) . While 3-carene (B45970) itself exhibits high thermal stability, up to 400°C, its isomerization products can undergo further thermal transformations google.com. Studies on α-pinene thermolysis in supercritical solvents have also indicated the potential for forming various monoterpenes, though direct high yields of this compound from α-pinene via purely thermal routes are less commonly reported compared to catalytic methods researchgate.net.
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysis plays a significant role in the efficient synthesis of this compound, utilizing solid catalysts to facilitate isomerization reactions.
Zeolites and modified clays (B1170129) serve as effective heterogeneous catalysts for the isomerization of various monoterpenes, leading to the formation of this compound. Natural zeolites, such as clinoptilolite, and modified clays, like bentonite (B74815), have demonstrated catalytic activity in the isomerization of limonene (B3431351). For example, limonene isomerization over Ni-modified bentonite at 150°C for 25 minutes in n-dodecane yielded approximately 8% this compound, alongside other products like terpinolene (B10128) (20%) and α-terpinene (12%) geoscienceworld.orgcambridge.org. Zeolites like Na-Y and NaHβ have also been employed to catalyze the isomerization of monocyclic monoterpenes, including α-terpinene, to form this compound, often alongside α-terpinene and γ-terpinene uoc.grpsu.edu. Similarly, sepiolite, a type of clay, has been used for limonene isomerization, producing small amounts of this compound mdpi.com. Acid sites within these materials are crucial for initiating the carbocationic rearrangements necessary for these isomerizations iyte.edu.trresearchgate.net.
Table 1: Heterogeneous Catalysis in Monoterpene Isomerization to this compound
| Catalyst Type | Substrate | Temperature (°C) | Time (min) | Solvent | This compound Yield (%) | Other Products Mentioned | Citation(s) |
| Ni-modified Bentonite | Limonene | 150 | 25 | n-Dodecane | 8 | Terpinolene, α-terpinene, γ-terpinene, p-cymene (B1678584) | geoscienceworld.orgcambridge.org |
| Na-Y Zeolite (Thionin-loaded) | 3-Carene | Not specified | 30 | Not specified | Appreciable amounts | α-terpinene, γ-terpinene, 2-carene, p-cymene | uoc.gr |
| Clinoptilolite | Limonene | 155-175 | 15-1440 | Not specified | Trace | Terpinolene, α-terpinene, γ-terpinene, p-cymene | geoscienceworld.orgcambridge.org |
| Sepiolite | Limonene | 100 | 20 | Not specified | Small amounts | Terpinolene, α-terpinene, γ-terpinene, p-cymene | mdpi.com |
| WOₓ/TiO₂ | α-Pinene | Not specified | Not specified | Not specified | Formed from terpinolene | α-terpinene, γ-terpinene | researchgate.net |
Metal-supported catalysts, particularly those involving transition metals or specific metal oxides, are also investigated for terpene isomerization. For example, sodium-loaded γ-alumina catalysts (1–5 wt%) at 170–180°C have been used for the Lewis acid-catalyzed isomerization of d-3-carene to d-4-carene, achieving high conversions . While this primarily targets 4-carene, it represents a step in pathways that can lead to this compound. As noted above, nickel-modified clays also fall under this category, demonstrating activity in limonene isomerization geoscienceworld.orgcambridge.orgmdpi.com.
This compound Synthesis via Acid-Catalyzed Ring Opening (ACRO) Reactions
Acid-Catalyzed Ring Opening (ACRO) reactions are a prominent method for converting bicyclic monoterpenes into monocyclic p-menthadienes (p-MeDs), which include this compound. These reactions are particularly relevant for processing crude sulfate (B86663) turpentine (B1165885) (CST).
A well-established ACRO protocol involves treating crude sulfate turpentine (CST) or pure bicyclic monoterpenes like 3-carene with aqueous sulfuric acid (e.g., 6 M H₂SO₄) at elevated temperatures (around 90°C) rsc.orgbham.ac.ukrsc.orgresearchgate.netresearchgate.netacs.org. This process effectively opens the bicyclic ring structures of α-pinene, β-pinene, and 3-carene, leading to mixtures of monocyclic p-MeDs, including α-terpinene, γ-terpinene, and this compound rsc.orgbham.ac.ukrsc.orgresearchgate.netresearchgate.netacs.org. Yields for these p-MeD mixtures typically exceed 70% bham.ac.ukacs.org. This compound emerges as a thermodynamically stable product in these acid-catalyzed transformations of 3-carene .
The efficiency and selectivity of ACRO reactions can be significantly influenced by the presence of co-catalysts and specific reaction conditions, including solvent systems. Dimethyl sulfide (B99878) (Me₂S), often present as a contaminant in CST, plays a critical role in accelerating ACRO reactions of bicyclic monoterpenes. It is proposed that Me₂S enhances the rate and yield by forming in situ terpene sulfonium (B1226848) salts, which can act as surfactants to improve the mixing of the aqueous and organic phases in these biphasic reactions rsc.orgrsc.orgacs.org.
The mechanism generally involves reversible protonation of alkene bonds, leading to carbenium ion intermediates that undergo skeletal rearrangements and ring opening rsc.org. The presence of water as a solvent in the aqueous acid phase is inherent to these biphasic systems rsc.orgbham.ac.ukrsc.org. While not directly ACRO, studies on thermal isomerization in supercritical alcohols (ethanol, methanol, propan-1-ol) highlight how different solvent environments can impact reaction rates and product distributions, suggesting that solvent choice can be a critical parameter in terpene transformations researchgate.net. Furthermore, the use of buffers, such as sodium acetate, has been shown to help control reaction temperatures and mitigate unwanted polymerization in related limonene isomerization reactions mdpi.comgoogle.com.
Table 2: Acid-Catalyzed Ring Opening (ACRO) for p-MeD Synthesis (including this compound)
| Catalyst | Substrate | Co-catalyst/Additive | Temperature (°C) | Time (h) | Yield of p-MeDs (%) | Key Products (including this compound) | Citation(s) |
| 6 M aq. H₂SO₄ | Crude Sulfate Turpentine (CST) | ~3 mol% Me₂S | 90 | 4 | >70 | α-terpinene, γ-terpinene, this compound | rsc.orgbham.ac.ukrsc.orgresearchgate.netresearchgate.netacs.org |
| 6 M aq. H₂SO₄ | 3-Carene | Not specified | 90 | 4 | ~70 | This compound, α-terpinene, γ-terpinene | rsc.orgbham.ac.uk |
| H₂SO₄ | K-phellandrene | Not specified | 67 | 0.5 | 3.2 (this compound) | K-phellandrene, K-terpinene, Q-terpinene, this compound | mpg.de |
Compound List
this compound
Terpinolene
γ-Terpinene
α-Terpinene
3-Carene
4-Carene
d-trans-Isolimonene (2,4(8)-p-menthadiene)
α-Pinene
β-Pinene
Limonene
p-Cymene
K-Phellandrene
Q-Terpinene
Chemo-Enzymatic Synthesis of this compound
Chemo-enzymatic synthesis represents a powerful strategy that leverages the high specificity and efficiency of enzymes in conjunction with chemical transformations to achieve complex molecular targets. For this compound, this approach primarily involves the enzymatic rearrangement of monoterpene precursors, often facilitated within microbial systems or through the application of isolated enzymatic activities.
Enzymatic Conversion of Monoterpene Substrates
The enzymatic conversion of monoterpene substrates into this compound is characterized by specific isomerization reactions. Research has identified a key enzymatic activity responsible for this transformation, highlighting the potential for bio-catalytic routes.
A notable example involves the bacterium Alcaligenes defragrans, which catalyzes a specific enzymatic reaction to convert isolimonene (B49398) into this compound asm.org. This process is described as a "3,1-hydrogen-Δ1-Δ3-mutase reaction," which effectively rearranges the double bonds and hydrogen atoms within the isolimonene molecule. Isolimonene, a monocyclic monoterpene with an sp3-hybridized C-1 atom, is transformed into this compound, which possesses an sp2-hybridized C-1 atom asm.orgmpg.deoup.com. This enzymatic isomerization demonstrates a high degree of substrate specificity, targeting specific structural features of monoterpenes for conversion. While this activity is primarily observed within a microbial context, it represents a direct enzymatic conversion of a monoterpene substrate to this compound.
Table 1: Enzymatic Conversion of Monoterpene Substrates to this compound
| Monoterpene Substrate | Enzymatic Activity/Enzyme Type | Product | Key Findings | Key Reference |
| Isolimonene | 3,1-hydrogen-Δ1-Δ3-mutase | This compound | Isomerization of sp3-hybridized C-1 atom to sp2-hybridized C-1 atom. | asm.org |
Microbial Biotransformations to this compound
Microbial biotransformations have proven to be a significant route for the synthesis of this compound, primarily through the metabolic capabilities of specific microorganisms.
The denitrifying bacterium Alcaligenes defragrans has been extensively studied for its ability to biotransform monoterpenes, including the production of this compound from isolimonene asm.orgmpg.deoup.comoup.com. This biotransformation occurs cometabolically, meaning it requires the presence of a physiologically active microbial culture and a suitable monoterpene as a growth substrate asm.orgoup.com. The bacterium facilitates the isomerization of isolimonene to this compound via the aforementioned 3,1-hydrogen-Δ1-Δ3-mutase reaction, which is crucial for activating alkene bonds not polarized by adjacent functional groups asm.org. This process is selective, indicating a requirement for specific structural properties, such as an sp2-hybridized C-1 atom, for subsequent metabolic steps mpg.deoup.com.
Research has demonstrated that Alcaligenes defragrans can achieve the stoichiometric formation of this compound from isolimonene, with high recovery rates of the consumed substrate as the product, often between 64% and 98% over a typical incubation period mpg.deoup.com. While other microorganisms, such as certain Rhodococcus strains, have been noted for their capacity to biotransform monoterpenes researchgate.net, the specific conversion to this compound is most prominently associated with Alcaligenes defragrans.
Table 2: Microbial Biotransformations Producing this compound
| Microbial Strain | Monoterpene Substrate | Product | Reaction Type/Mechanism | Key Findings | Key Reference |
| Alcaligenes defragrans | Isolimonene | This compound | Isomerization (Mutase) | Cometabolic conversion; requires growth substrate; stoichiometric formation; selective for sp3-hybridized C-1 substrates; high recovery rates (64-98%). | asm.orgmpg.deoup.com |
Reactivity and Reaction Mechanisms of Isoterpinolene
Oxidative Transformations of Isoterpinolene
This compound, like other p-menthadienes, can undergo oxidative transformations, most notably oxidative aromatization to p-cymene (B1678584).
Aerobic Oxidation Reactions and By-product Formation
Aerobic oxidation (OA) of this compound, often carried out in the presence of oxygen, can lead to complex reaction mixtures. When this compound is part of crude p-menthadienic mixtures subjected to aerobic conditions at elevated temperatures (e.g., 120 °C for 4 hours), the formation of viscous oligomeric materials is observed, with low yields of desired products like p-cymene (<10%). bham.ac.uk Besides oligomers, other by-products commonly reported in such reactions include p-menthane (B155814) and p-menth-3-ene (B1215651). bham.ac.uk In broader aerobic oxidation contexts, by-products can also arise from radical or ionic reactions involving the substrate, solvent, and catalytic system, potentially leading to compounds such as benzoic acid derivatives, phenols, and aromatic esters. researchgate.net
Oxidative Aromatization to p-Cymene and Related Aromatics
The conversion of this compound to p-cymene via oxidative aromatization (OA) is a significant transformation, particularly in the context of biorefining. bham.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.netbham.ac.ukresearchgate.netdntb.gov.ua
Mechanism: The proposed mechanism for this process involves a radical chain reaction initiated by p-cymene hydroperoxide. bham.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.net This initiator generates polar radical intermediates, which are often stabilized by dimethyl sulfoxide (B87167) (DMSO), frequently generated in situ from dimethyl sulfide (B99878) (Me₂S). bham.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.net The core steps include hydrogen atom abstraction from the p-menthadienes, formation of allyl radical species, their reaction with molecular oxygen to yield peroxy radicals, and subsequent propagation steps that regenerate hydroperoxide radicals and form p-cymene. bham.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.net Radical termination occurs through disproportionation reactions. researchgate.net
Yields and Conditions: Biorenewable p-cymene can be obtained from crude p-menthadienic mixtures containing this compound through a two-step process involving aqueous acid treatment followed by aerobic oxidation, achieving yields of 50–60%. bham.ac.uk Oxidative isomerization of these mixtures to bio-p-cymene can yield 65–75% under various conditions, including batch reactions with Me₂S at 100°C or flow reactions with tBuOOH. researchgate.net The presence of hydrogen during dehydroaromatization can decrease the selectivity for p-cymene due to enhanced hydrogenation of the double bonds. researchgate.net
This compound can also serve as a precursor for other aromatic compounds, such as p-methylacetophenone (p-MA) and p-toluic acid, through specific aerobic oxidation pathways of p-cymene, often employing transition metal catalysts. bham.ac.uk
Hydrogenation Reactions of this compound
Hydrogenation is a fundamental reaction for saturating double bonds, and strategies exist to achieve selective reduction.
Selective Hydrogenation Strategies
Hydrogenation reactions are employed to reduce unsaturated molecules, such as the double bonds present in this compound. vapourtec.com Catalyst design plays a crucial role in achieving selectivity, allowing for the reduction of specific functional groups while preserving others. nih.gov For instance, in the hydrogenation of nitrostyrene, the electronic properties of the catalyst, such as the d-band center position, can be modulated to favor the adsorption of the nitro group over the vinyl group, thereby enhancing selectivity. mdpi.com While specific literature detailing selective hydrogenation of this compound's conjugated double bonds is limited, the general principles suggest that by carefully selecting catalysts and reaction conditions, it is possible to control the degree of saturation.
Catalyst Design for Hydrogenation of this compound
A variety of catalysts are employed for hydrogenation reactions, with palladium on carbon (Pd/C), Raney-nickel, and platinum oxide being common choices. vapourtec.com Pd/C is often favored due to its cost-effectiveness and broad applicability in reducing alkenes. vapourtec.com For multiproduct fine chemical synthesis, palladium, nickel, and platinum-based catalysts are considered, with palladium often exhibiting superior activity at milder conditions compared to nickel. utwente.nl The design of heterogeneous catalysts also involves considerations such as catalyst support, particle size, and the electronic interaction between the metal nanoparticles and the support material to optimize activity and selectivity. nih.gov The d-band center position of the metal catalyst is a key parameter influencing selective hydrogenation. mdpi.com
Diels-Alder Reactions and Cycloaddition Chemistry of this compound
This compound, with its conjugated diene system, readily participates in Diels-Alder reactions, a type of [4+2] cycloaddition. bham.ac.ukresearchgate.netdntb.gov.uaebsco.comresearchgate.net
Reaction Characteristics: This reaction involves the concerted addition of a conjugated diene (this compound) to a dienophile (an alkene). ebsco.com The reaction is thermally allowed and proceeds via a suprafacial/suprafacial orbital interaction, as dictated by the Woodward-Hoffmann rules. The rate of the Diels-Alder reaction is generally enhanced when the dienophile possesses electron-withdrawing groups. Furthermore, the reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor. ebsco.com
Products and Applications: The Diels-Alder reaction of this compound with dienophiles yields substituted cyclohexene (B86901) derivatives, often with predictable stereochemical outcomes. These cycloaddition reactions are valuable tools in organic synthesis for constructing complex cyclic structures and are employed in the synthesis of natural products and biologically active compounds.
Compound List:
this compound
p-Cymene
α-terpinene
γ-terpinene
α-pinene
β-pinene
Camphene
p-menthane
p-menth-3-ene
p-methylacetophenone (p-MA)
p-toluic acid
Reactivity with Maleic Anhydride (B1165640) for Polymer Precursors
This compound serves as a valuable monomer for the synthesis of biorenewable polymers, particularly through copolymerization with maleic anhydride. Maleic anhydride is a highly reactive dienophile due to its electron-withdrawing carbonyl groups, making it an excellent partner in Diels-Alder reactions and free-radical polymerizations mnstate.edubc.edu.
Patents describe the copolymerization of this compound with maleic anhydride to produce high molecular weight polymers justia.com. This process typically involves free radical initiators, such as azobisisobutyronitrile (AIBN), and is conducted at elevated temperatures, generally between 40°C and 130°C, though temperatures up to 190°C can be employed justia.com. Polar solvents are often used to facilitate the reaction justia.com. The resulting polymers are considered biorenewable terpene polymers bham.ac.uk.
Furthermore, the Diels-Alder reactivity of maleic anhydride has been exploited to purify this compound fractions by selectively reacting with and removing isomeric contaminants like α-terpinene bham.ac.uk. This highlights the distinct reactivity of this compound's conjugated diene system with electron-deficient dienophiles.
Table 3.3.1: this compound-Maleic Anhydride Copolymerization Conditions
| Parameter | Detail | Source |
| Monomers | This compound, Maleic Anhydride | justia.combham.ac.uk |
| Polymerization Type | Free radical copolymerization | justia.com |
| Initiator | e.g., AIBN (Azobisisobutyronitrile) | justia.com |
| Temperature | 40–130 °C (up to 190 °C) | justia.com |
| Solvent | Polar solvent (e.g., toluene (B28343) mentioned for similar reactions) | justia.comresearchgate.net |
| Product Molecular Weight | High molecular weight (>1000) | justia.com |
| Polymer Type | Biorenewable terpene polymers | bham.ac.uk |
Investigations into Stereoselectivity of Cycloadditions
This compound, possessing a conjugated diene system, is capable of undergoing [4+2] cycloaddition reactions, most notably the Diels-Alder reaction fiveable.mewikipedia.org. The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring and is known for its stereospecificity and stereoselectivity fiveable.mewikipedia.org.
In Diels-Alder reactions involving dienes and dienophiles, the stereochemical outcome is often governed by the "endo rule," which predicts that the endo product is kinetically favored over the exo product bc.edufiveable.me. This preference arises from favorable secondary orbital interactions between the developing π-system of the dienophile and the diene in the endo transition state, as well as steric considerations fiveable.meresearchgate.net. While specific experimental data on the stereoselectivity of this compound's cycloadditions are not extensively detailed in the provided search results, the general principles of Diels-Alder chemistry apply. Theoretical studies on similar cycloadditions indicate that non-covalent interactions play a significant role in dictating endo stereocontrol researchgate.net. The reaction proceeds through a cyclic transition state, leading to the formation of new stereocenters in the cycloadduct fiveable.me.
Other Electrophilic and Nucleophilic Additions to this compound
This compound's conjugated diene structure makes it susceptible to various addition reactions.
Alkenes and conjugated dienes readily undergo electrophilic addition reactions. The general mechanism involves the attack of an electrophile on the electron-rich π system of the double bond(s), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile, resulting in the addition of two new sigma bonds across the original multiple bond libretexts.orgunacademy.comwikipedia.orgsavemyexams.com.
Common electrophilic addition reactions include:
Hydrohalogenation (HX addition): The addition of hydrogen halides across the double bond, typically following Markovnikov's rule for regioselectivity wikipedia.org.
Halogenation (X₂ addition): The addition of halogens like Br₂ or Cl₂ across the double bond, typically forming vicinal dihalides wikipedia.orgsavemyexams.com.
Hydration (H₂O addition): The addition of water, usually catalyzed by acid, to form alcohols wikipedia.orgsavemyexams.com.
Hydrogenation (H₂ addition): The addition of hydrogen in the presence of a catalyst (e.g., Pd, Pt, Ni) to saturate the double bonds wikipedia.org.
This compound, being a terpene with unsaturation, would participate in these reactions. For example, acid-catalyzed processes are known to isomerize bicyclic monoterpenes into p-menthadienes like this compound bham.ac.ukrsc.org, and these p-menthadienes can subsequently undergo various reactions, including those involving electrophilic attack.
Nucleophilic addition reactions typically occur at electrophilic centers, such as the carbonyl carbon in aldehydes and ketones youtube.comlibretexts.orgwikipedia.org. In these reactions, a nucleophile attacks the partially positive carbon atom, breaking the π bond and forming a new sigma bond. While this compound itself is a hydrocarbon and its primary mode of reaction with electrophiles is addition, nucleophilic species can be involved in transformations of this compound or its derivatives.
For instance, the mechanism of acid-catalyzed ring opening of terpenes can involve reversible nucleophilic addition of species like dimethyl sulfide to alkene bonds, forming sulfonium (B1226848) salts rsc.org. Although not a direct nucleophilic addition to this compound in the same manner as to a carbonyl, it illustrates the interaction of nucleophiles with terpene double bonds in related chemical contexts.
Structure-Reactivity Relationship (SRR) Studies of this compound and its Analogs
Understanding the relationship between a molecule's structure and its reactivity is crucial for predicting its behavior and designing synthetic strategies. This compound's structure, as a monoterpene hydrocarbon with a specific arrangement of conjugated double bonds, dictates its reactivity .
Comparative studies with structural isomers like α-terpinene and γ-terpinene highlight how subtle differences in double bond positioning and ring geometry can influence reactivity and specificity . For example, the isomerization of limonene to this compound demonstrates how structural rearrangements can lead to different terpene products bham.ac.uk.
The reactivity of terpenes can also be influenced by the catalytic environment. Studies on the isomerization of various terpenes (α-pinene, limonene, α-terpinene, terpinolene) on sulfated zirconia show distinct reaction rates and product distributions, indicating that the substrate's structure profoundly affects its transformation under specific catalytic conditions researchgate.net. α-Pinene, for instance, exhibits a very high rate of transformation, while terpinolene (B10128) yields different products researchgate.net.
Structure-reactivity relationships (SRRs) are often quantified using linear free energy relationships (LFERs), such as the Hammett equation, which correlates reaction rates with electronic and steric properties of substituents nih.govlibretexts.org. While direct SRR studies specifically detailing this compound's chemical reactivity are not extensively detailed in the provided snippets, the general principles suggest that modifications to its structure (e.g., saturation of double bonds, introduction of functional groups) would predictably alter its reactivity towards electrophiles, dienophiles, and other reagents.
Advanced Analytical and Spectroscopic Research on Isoterpinolene
Spectroscopic Techniques for Mechanistic Elucidation
Mass Spectrometry (MS) in Reaction Mechanism Studies
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), plays a vital role in elucidating the reaction mechanisms involved in the formation and transformation of monoterpenes like isoterpinolene. This compound is known to arise from the acid-catalyzed isomerization of precursor monoterpenes, such as limonene (B3431351) . These processes involve the formation of carbocation intermediates, which undergo rearrangements like hydride shifts and ring openings .
GC-MS analysis is instrumental in identifying these intermediates and final products by analyzing their fragmentation patterns and characteristic mass-to-charge ratios (m/z). Key diagnostic ions for this compound, such as m/z 93, 121, and 136, alongside specific retention times, are used for its identification when compared to reference standards . Theoretical studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) simulations and Density Functional Theory (DFT) calculations, are employed to validate the energetics of proposed pathways and transition states in these isomerization reactions . While MS itself doesn't directly simulate mechanisms, it provides the empirical data (fragmentation patterns, molecular ions) that theoretical models aim to explain and predict, thereby supporting the elucidation of reaction pathways.
Chemometric Approaches in this compound Research
Chemometrics offers powerful statistical tools for analyzing complex datasets generated from the analysis of natural products, particularly essential oils and plant extracts containing numerous terpene isomers. These methods enable the extraction of meaningful information from intricate chemical profiles, facilitating classification, differentiation, and the identification of marker compounds.
Multivariate Statistical Analysis of Complex Isomer Mixtures
The analysis of complex mixtures containing structurally similar isomers, such as those involving this compound, often requires multivariate statistical approaches. These techniques are designed to handle high-dimensional data, revealing underlying patterns and relationships that might not be apparent through univariate analysis.
Principal Component Analysis (PCA) is an unsupervised method widely used for dimensionality reduction and exploratory data analysis of volatile profiles, typically obtained via GC-MS mdpi.comresearchgate.netresearchgate.netcore.ac.ukmdpi.com. PCA transforms a dataset into a new set of uncorrelated variables, known as principal components (PCs), which capture the maximum variance in the data. By projecting the data onto these PCs, researchers can visualize sample clusters based on their chemical composition and identify compounds that contribute most significantly to the observed variations researchgate.netresearchgate.netmdpi.com.
In the context of this compound research, PCA has been employed to differentiate plant varieties or sample origins based on their volatile profiles. For instance, PCA has identified this compound as a characteristic component in specific subspecies of fennel (Foeniculum vulgare), distinguishing them from others acs.orgnih.govebi.ac.uk. This demonstrates PCA's utility in highlighting specific analytes that serve as chemical markers within complex volatile mixtures.
Table 1: Application of PCA in this compound-Related Volatile Profiling
| Study Context | Analytical Technique | Chemometric Method | Key Finding Related to this compound | Citation(s) |
| Fennel (Foeniculum vulgare) variety classification | GC-MS | PCA | This compound identified as a special component distinguishing subsp. piperitum acs.orgnih.govebi.ac.uk. | acs.orgnih.govebi.ac.uk |
| Essential Oil Composition Analysis | GC-MS | PCA | Used to differentiate essential oils based on terpene chemotypes, potentially including this compound. | mdpi.comresearchgate.net |
| Maize volatile profiling | GC-MS | PCA | Used for volatile profiling to cluster samples based on infestation status, identifying various terpenoids. | researchgate.net |
| Yarrow (Achillea millefolium) morphotype analysis | SPME-GC-MS | PCA | Applied to cluster features and provide an unsupervised overview of volatile differences between morphotypes. | mdpi.com |
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised multivariate statistical method that builds upon Partial Least Squares (PLS) by incorporating a discriminant component. It is particularly effective for classifying samples into predefined groups and identifying the variables (e.g., volatile compounds) that best discriminate between these groups metwarebio.com. OPLS-DA decomposes the data matrix into Y-related (predictive) and Y-orthogonal (non-predictive) components, thus improving model interpretability and reducing noise metwarebio.comcreative-proteomics.com.
In studies analyzing plant volatiles, OPLS-DA has been used to pinpoint specific compounds responsible for differences between sample categories. For example, in the analysis of fennel varieties, OPLS-DA has identified estragole (B85927) as a key distinguishing compound, while PCA highlighted this compound's role as a special component in certain subspecies acs.orgnih.govebi.ac.uk. This dual approach, combining unsupervised PCA with supervised OPLS-DA, provides a comprehensive understanding of the chemical signatures that differentiate complex mixtures.
Computational and Theoretical Studies of Isoterpinolene
Quantum Chemical Calculations of Isoterpinolene Structure and Electronic Properties
Quantum chemical calculations are foundational to modern chemistry, providing a framework for determining the electronic wavefunctions and energies of molecules. nih.gov These calculations can elucidate a wide range of molecular characteristics, including geometric structure (bond lengths and angles), electronic energy, molecular orbital distributions, and various spectroscopic and electrical properties. For this compound, these methods would offer a precise, atom-level understanding of its fundamental chemical nature. However, a detailed review of scientific literature indicates that specific quantum chemical studies focused exclusively on this compound are not extensively documented.
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is one of the most widely used methods in computational chemistry, offering a balance between accuracy and computational cost. mdpi.com DFT calculations could provide significant insights into the this compound molecule by determining its ground-state electronic properties based on the electron density. rsc.org
Key applications of DFT would include:
Geometry Optimization: Determining the most stable three-dimensional structure of this compound, including precise bond lengths and angles.
Electronic Property Calculation: Calculating properties such as ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding the molecule's behavior in chemical reactions. mdpi.com
Vibrational Analysis: Predicting the infrared and Raman spectra of this compound, which can aid in its experimental identification and characterization.
Molecular Orbital (MO) theory is a cornerstone for explaining chemical bonding and reactivity. psu.edu The analysis of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting how a molecule will interact with other chemical species. nih.govrsc.org
For this compound, MO analysis would be used to:
Identify Reactive Sites: The shapes and energies of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack. ucsb.edu The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. rsc.org
Predict Reaction Outcomes: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
Understand Reaction Mechanisms: Interactions between the FMOs of reactants are central to understanding pericyclic reactions and other concerted mechanisms. nih.gov
Despite the power of FMO theory in predicting chemical behavior, specific studies that perform a detailed molecular orbital analysis to predict the reactivity of this compound are not found in the reviewed literature. Such an analysis would be crucial for rationalizing its behavior in various chemical transformations. rsc.org
Molecular Dynamics (MD) Simulations in this compound Systems
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. youtube.com By integrating Newton's laws of motion, MD simulations provide a dynamic view of a molecular system over time, offering insights into conformational changes, thermodynamic properties, and the mechanisms of chemical reactions. han-sur-lesse-winterschool.nl While MD simulations have been used to study the behavior of various terpenes, dedicated MD studies focusing on this compound are sparse. mdpi.com
MD simulations are a powerful tool for exploring the potential energy surface of a chemical reaction, allowing for the discovery and characterization of reaction pathways. chemrxiv.org These simulations can identify stable intermediates and, crucially, the high-energy transition states that connect them. e3s-conferences.org
If applied to this compound, MD simulations could:
Map Reaction Mechanisms: By simulating the molecule's dynamics under reactive conditions, researchers could trace the step-by-step pathway of transformations like oxidation, isomerization, or polymerization. nih.gov
Identify Transition State Structures: Locating the exact structure of a transition state is critical for understanding the energy barrier of a reaction. e3s-conferences.org Accelerated MD techniques can enhance the sampling of these rare events, making their identification more feasible. nih.gov
Calculate Reaction Kinetics: From the information gathered about reaction barriers and pathways, it is possible to estimate reaction rate constants, providing a link between molecular simulation and macroscopic chemical kinetics. mlsb.io
Although these methods are well-established, the scientific literature lacks specific examples of MD simulations being used to chart the reaction pathways and identify transition states for reactions involving this compound.
Multi-scale modeling is an approach that integrates different computational methods, each suited to a specific length and time scale, to create a more comprehensive and accurate model of a complex system. cecam.orgdtu.dk This strategy can bridge the gap between quantum mechanical calculations at the atomic level and macroscopic properties observed in experiments. rsc.org
For a system involving this compound, a multi-scale modeling approach might involve:
Combining quantum mechanics (like DFT) to describe bond-breaking and bond-forming events with classical molecular mechanics (MD) to model the larger-scale dynamics of the system. nih.gov
Linking atomistic simulations to continuum models to predict bulk properties such as solubility or diffusion in different media. ed.ac.uk
This approach is particularly useful for reconciling theoretical predictions with experimental observations, as it can account for environmental effects (like solvent or temperature) that are often simplified in pure quantum chemical calculations. dtu.dk However, there are no specific multi-scale modeling studies focused on this compound reported in the literature.
In Silico Prediction of this compound Reactivity and Selectivity
In silico methods encompass a wide range of computational techniques used to predict chemical and biological properties, including reactivity and selectivity. mdpi.com These approaches often employ machine learning models or quantitative structure-activity relationship (QSAR) studies, which correlate molecular structure with specific outcomes. mdpi.com
For this compound, in silico models could be developed to:
Predict Reactivity: Based on a set of calculated molecular descriptors (e.g., from DFT), a model could predict the likelihood of this compound participating in certain types of reactions.
Forecast Selectivity: In reactions with multiple possible outcomes, such as electrophilic addition to its different double bonds, in silico models could predict which product is likely to be favored (regioselectivity) and in what stereochemical orientation (stereoselectivity). mdpi.com
These predictive models are invaluable in fields like drug discovery and materials science for screening large numbers of compounds quickly. mdpi.com While the tools for such predictions are well-developed, specific in silico models tailored to the reactivity and selectivity of this compound have not been identified in the surveyed scientific literature.
Biosynthetic Pathways and Occurrence of Isoterpinolene in Biological Systems Non Human
Occurrence and Distribution of Isoterpinolene in Natural Sources
This compound is distributed across different biological kingdoms, primarily as a component of essential oils in plants and as a product of microbial metabolism.
Plant Species Accumulating this compound
This compound is a constituent of the essential oils of numerous plant species, although often as a minor component. Its accumulation varies significantly depending on the species, cultivar, and environmental conditions.
Research has identified this compound in a variety of plants. For example, it is found in the essential oils of Vitex agnus-castus (chaste tree), rosemary (Rosmarinus officinalis), black caraway (Carum carvi), and hops (Humulus lupulus). plos.org Studies on Freesia (Freesia x hybrida) have also identified this compound as one of the volatile terpenes emitted from its flowers. nih.gov Similarly, it has been detected as a product of terpene synthases from the tulip tree (Liriodendron chinense). researchgate.net In Cannabis sativa, this compound has been tentatively identified as a minor monoterpene product. plos.orgnih.gov A study on fennel (Foeniculum vulgare Miller) determined this compound to be a characteristic component in the wild subspecies F. vulgare subsp. piperitum. biosc.deresearchgate.net
The relative abundance of this compound in the essential oils of these plants can be quite low. For instance, in Freesia x hybrida cultivar 'Red River', the terpene synthase FhTPS6 produces this compound as only 2.2% of its total product profile. nih.gov In Valeriana alliariifolia, the essential oil was found to contain 7.15% this compound. researchgate.net
Table 1: Plant Species with Documented this compound Accumulation
| Plant Species | Common Name | Plant Part | Reference |
| Vitex agnus-castus | Chaste Tree | Not Specified | plos.org |
| Rosmarinus officinalis | Rosemary | Not Specified | plos.org |
| Carum carvi | Black Caraway | Not Specified | plos.org |
| Humulus lupulus | Hops | Not Specified | plos.org |
| Freesia x hybrida | Freesia | Flower | nih.gov |
| Liriodendron chinense | Tulip Tree | Not Specified | researchgate.net |
| Cannabis sativa | Cannabis | Inflorescence | plos.orgnih.gov |
| Valeriana alliariifolia | - | Not Specified | researchgate.net |
| Foeniculum vulgare subsp. piperitum | Wild Fennel | Fruit | biosc.deresearchgate.net |
| Ailanthus altissima | Tree of Heaven | Not Specified | mdpi.com |
Microbial Production of this compound
The production of this compound is not limited to plants. Certain microorganisms are also capable of synthesizing this monoterpene, typically through biotransformation processes.
A notable example is the denitrifying bacterium Alcaligenes defragrans. Strains of this bacterium have been shown to catalyze a cometabolic reaction, converting isolimonene (B49398) into this compound. mpg.de This biotransformation occurs when the bacterium is grown on other monoterpenes as a primary carbon source. mpg.demdpi.com The microbial synthesis of this compound from isolimonene by A. defragrans is a specific isomerization reaction, and the this compound produced is not efficiently metabolized further by the organism. mpg.demdpi.comnih.gov This process highlights a specific microbial metabolic capability that contrasts with the complete mineralization of other monoterpenes by the same bacterium. mpg.de
Enzymology of this compound Biosynthesis
The biosynthesis of this compound, like other monoterpenes, is catalyzed by a class of enzymes known as terpene synthases (TPSs). These enzymes convert the acyclic precursor geranyl pyrophosphate (GPP) into a diverse array of cyclic and acyclic terpenes.
Identification and Characterization of Terpene Synthases (TPSs)
Terpene synthases are pivotal enzymes that determine the final terpene profile of an organism. nih.gov They are encoded by large gene families in plants and are responsible for the cyclization of GPP into monoterpenes. plos.org Several specific TPSs that produce this compound, typically as part of a complex mixture of products, have been identified and characterized.
In Cannabis sativa, the terpene synthase CsTPS2FN, isolated from the 'Finola' hemp variety, was found to produce (+)-α-pinene as its main product, but also generated minor amounts of a monoterpene tentatively identified as this compound. plos.orgnih.gov Similarly, research on Freesia x hybrida led to the identification of FhTPS6, a multi-product enzyme that produces this compound along with myrcene, ocimene isomers, and terpinolene (B10128) from GPP. nih.gov In the tulip tree (Liriodendron chinense), functional characterization of its TPS gene family revealed that certain enzymes (LcTPS8, LcTPS9, LcTPS10) produce a blend of monoterpenes including this compound when assayed with GPP. researchgate.net
These enzymes belong to the TPS-b subfamily, which in angiosperms typically comprises monoterpene synthases. plos.org They possess conserved motifs, such as the RRX8W motif, which is characteristic of TPSs involved in monoterpene cyclization. nih.gov
Functional Characterization of Enzymes Involved in this compound Formation
Functional characterization of these TPSs involves expressing the corresponding genes in a heterologous system, such as E. coli, purifying the recombinant enzyme, and then performing in vitro assays with the substrate GPP. nih.gov The volatile products are then collected and analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to determine the product profile of the enzyme.
For example, the enzyme FhTPS6 from Freesia was shown to convert GPP into a mixture where this compound constituted 2.2% of the total products. nih.gov The enzyme CsTPS2FN from Cannabis sativa also produces this compound as a minor product from GPP. nih.gov These multi-product TPS enzymes catalyze complex reactions involving the formation of a reactive geranyl carbocation intermediate from GPP, which then undergoes a series of rearrangements and cyclizations before the reaction is terminated, leading to a variety of terpene structures. plos.org
Table 2: Characterized Terpene Synthases Producing this compound
| Enzyme Name | Source Organism | Major Products | This compound % of Total Products (if reported) | Substrate | Reference |
| CsTPS2FN | Cannabis sativa 'Finola' | (+)-α-Pinene, (-)-Limonene, β-Phellandrene | Not Quantified (minor product) | GPP | plos.orgnih.gov |
| FhTPS6 | Freesia x hybrida | Myrcene, cis-Ocimene, trans-Ocimene | 2.2% | GPP | nih.gov |
| LcTPS8/9/10 | Liriodendron chinense | Multiple monoterpenes | Not Quantified | GPP | researchgate.net |
Precursor Metabolism and this compound Biosynthetic Routes
The biosynthesis of this compound originates from central carbon metabolism, following well-established pathways for terpenoid precursor formation.
All terpenoids, including this compound, are derived from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govyoutube.com In plants, these precursors are synthesized through two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comnih.govtheses.cz
The MEP pathway, which starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate, is generally responsible for supplying the precursors for monoterpene biosynthesis within the plastids. researchgate.netmdpi.comtheses.cz Here, one molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form the C10 compound geranyl pyrophosphate (GPP). taylorandfrancis.comnih.gov
GPP is the direct and universal precursor for all monoterpenes. taylorandfrancis.com The fate of GPP is then determined by the specific terpene synthases present in the cell. For this compound synthesis, a monoterpene synthase (like FhTPS6 or CsTPS2FN) binds to GPP. The enzyme catalyzes the removal of the diphosphate group, generating a highly reactive geranyl carbocation. taylorandfrancis.comresearchgate.net This cation then undergoes a series of complex intramolecular reactions, including isomerization and cyclization, within the enzyme's active site. The reaction cascade is finally terminated by a deprotonation step, yielding the specific cyclic structure of this compound among other possible monoterpene products. plos.orgresearchgate.net
Mevalonic Acid (MVA) Pathway Contributions
The mevalonic acid (MVA) pathway is a fundamental metabolic route for the biosynthesis of isoprenoid precursors. numberanalytics.com It operates in the cytosol of higher plants and fungi. nih.govnih.gov The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). numberanalytics.com This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a critical regulatory step. numberanalytics.comwikipedia.org Subsequent phosphorylation and decarboxylation steps convert MVA into isopentenyl diphosphate (IPP). numberanalytics.com
While the MVA pathway is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30) in the cytosol, its direct contribution to monoterpene synthesis, including this compound, is less common. oup.comnih.gov Monoterpenes are typically synthesized in the plastids via the MEP pathway. However, the potential for IPP synthesized in the cytosol to be transported into the plastids suggests an indirect contribution is possible. d-nb.info In some organisms, particularly fungi, the MVA pathway is the sole source of IPP and DMAPP for all terpenoid biosynthesis. nih.govmdpi.com
Methylerythritol Phosphate (MEP) Pathway Contributions
The methylerythritol phosphate (MEP) pathway, located in the plastids of plants and found in most bacteria, is the primary route for the biosynthesis of monoterpenes, diterpenes, and carotenoids. nih.govnih.gov This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (GA3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov DXP is then converted to methylerythritol 4-phosphate (MEP). nih.gov A series of subsequent enzymatic reactions transforms MEP into both IPP and DMAPP. nih.gov
These five-carbon units, IPP and DMAPP, are the building blocks for geranyl diphosphate (GPP), the direct C10 precursor to monoterpenes. An IPP isomerase catalyzes the interconversion of IPP and DMAPP, and a GPP synthase then condenses one molecule of DMAPP with one molecule of IPP to form GPP. d-nb.info Finally, a specific terpene synthase (TPS) enzyme acts on GPP, catalyzing its cyclization and rearrangement to form this compound. oup.comnih.gov For instance, in Freesia x hybrida, a specific terpene synthase, FhTPS6, was found to convert GPP into a mixture of monoterpenes, including this compound (2.2% of the product mix). oup.comnih.gov
Table 1: Key Precursors in this compound Biosynthesis
| Pathway | Key Precursors & Intermediates | Location in Plants | Primary Terpenoid Products |
|---|---|---|---|
| Mevalonic Acid (MVA) Pathway | Acetyl-CoA, HMG-CoA, Mevalonic Acid | Cytosol | Sesquiterpenes, Triterpenes, Steroids |
| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate, DXP, MEP | Plastids | Monoterpenes, Diterpenes, Carotenoids |
| Common Precursors | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP), Geranyl Diphosphate (GPP) | Both/Plastids | All Terpenoids |
Interplay and Regulation of Biosynthetic Pathways
In plants, the MVA and MEP pathways operate in separate cellular compartments but are not entirely independent; they exhibit a degree of interaction or "crosstalk." nih.gov Isoprenoid precursors, such as IPP, can be exchanged between the plastids and the cytosol. d-nb.info This transport allows precursors from one pathway to be utilized for biosynthesis in the other compartment, suggesting a coordinated regulation of metabolic flux to meet the plant's needs for various terpenoid compounds. d-nb.info
The biosynthesis of terpenoids, including this compound, is tightly regulated at the genetic level. The expression of terpene synthase (TPS) genes is often controlled by various families of transcription factors, such as AP2/ERF, WRKY, and MYB. researchgate.net These transcription factors can activate or repress the expression of biosynthetic genes in response to developmental cues or environmental stimuli, such as pathogen attacks or herbivory. researchgate.net For example, a study on sweet potatoes revealed that 13 novel terpenoids, including this compound, were identified after fungal infection, indicating that the biosynthetic pathway was activated as a defense response. researchgate.net This intricate regulatory network allows organisms to precisely control the production of specific terpenes like this compound when and where they are needed. nih.gov
Table 2: Occurrence of this compound in Various Non-Human Biological Systems
| Organism Type | Species | Finding | Reference |
|---|---|---|---|
| Plant | Vitex agnus-castus (Chaste Tree) | Naturally occurs in essential oils. | |
| Plant | Rosmarinus officinalis (Rosemary) | Naturally occurs in essential oils. | |
| Plant | Ocimum spp. (Basil) | Identified as a component in essential oil. | scielo.br |
| Plant | Piper subscutatum | Identified as a minor component (1.8-2.1%) of the essential oil. | nih.gov |
| Plant | Freesia x hybrida | Produced by the FhTPS6 enzyme from GPP. | oup.comnih.gov |
| Plant | Cannabis sativa | Identified as a product of terpene synthases. | researchgate.net |
| Plant | Coffea canephora (Robusta Coffee) | Identified in flowers. | mdpi.com |
| Fungi/Bacteria | Associated with Ips bark beetles | Elicits antennal responses in insects, suggesting its presence in the fungal/bacterial complex. | researchgate.net |
Isoterpinolene in Advanced Materials and Catalysis Research
Isoterpinolene in Catalytic Systems Research
Investigation of this compound as a Catalytic Reagent
While direct evidence of this compound acting as a catalytic reagent itself is not prominent in the provided literature, extensive research investigates the catalytic pathways leading to its formation and its role as a product or intermediate in catalyzed reactions. These studies are crucial for understanding terpene chemistry and developing efficient synthetic routes.
This compound is frequently generated through the catalytic isomerization and rearrangement of other monoterpenes, often sourced from natural feedstocks like turpentine (B1165885). Acid catalysis plays a significant role in these transformations. For instance, the acid-catalyzed ring opening (ACRO) of bicyclic monoterpenes, such as 3-carene (B45970), a component of crude sulfate (B86663) turpentine, is a key industrial process that yields mixtures of p-menthadienes, including this compound rsc.org. Strong Brønsted acids, like sulfuric acid, are typically employed under elevated temperatures to facilitate these reactions rsc.org.
Specific catalytic systems have been explored for the selective synthesis of this compound. The base-catalyzed isomerization of d-trans-isolimonene, using pyridine (B92270) as a catalyst, has demonstrated high selectivity (94–97%) for this compound formation at temperatures between 120–140°C . In studies involving the isomerization of limonene (B3431351), catalysts such as Ti-SBA-15 have been used, yielding small amounts of this compound alongside other p-menthadienes under conditions like 100°C for 20 minutes, with a limonene conversion of 65% mdpi.com. Furthermore, the isomerization of α-pinene over strongly acidic WOx/TiO2 catalysts in hot compressed water (HCW) at 250°C and 7 MPa leads to the rapid formation of this compound from terpinolene (B10128), highlighting its position within complex isomerization cascades acs.org. The stability of such catalysts, for example, the retention of activity by WOx/TiO2 for 6 hours in HCW, is also a critical aspect of their investigation acs.org.
Zeolite catalysts, such as NaHβ, have also been shown to catalyze the isomerization of α-terpinene, leading to the formation of this compound, although distinguishing it from its isomer terpinolene can be challenging in gas chromatography analysis psu.edu. The use of partially deactivated high surface sodium on alumina (B75360) has also been reported for the catalytic isomerization of (+)-trans-isolimonene to optically active (+)-isoterpinolene google.com. These investigations collectively underscore the importance of catalytic processes in the generation and study of this compound, providing insights into reaction mechanisms and the development of selective terpene transformations.
Table 1: Catalytic Pathways Leading to this compound Formation
| Starting Material | Catalyst | Conditions | This compound Yield/Selectivity | Reference |
| d-trans-Isolimonene | Pyridine (10–20 mol%) | 120–140°C | 94–97% selectivity | |
| Limonene | Ti-SBA-15 | 100°C, 20 min | Small amounts | mdpi.com |
| Terpinolene | Strongly acidic WOx/TiO2 | 250°C, 7 MPa (in HCW) | Rapid formation | acs.org |
| (+)-trans-Isolimonene | High surface sodium on alumina (deactivated) | Not specified | Optically active (+)-isoterpinolene | google.com |
| α-Terpinene | NaHβ zeolite | Not specified | Observed product | psu.edu |
| 3-Carene | Acid catalysts (e.g., H₂SO₄) | Elevated temperatures | Product in p-menthadienes mixture | rsc.org |
Application of this compound in Reaction Systems Design
This compound finds application in reaction systems primarily as a valuable monomer for polymer synthesis and as a component within biorefinery processes, where its transformation into other chemicals is exploited. Its chemical structure and reactivity make it a versatile building block for sustainable materials and chemical production.
One significant application is its use as a monomer for the copolymerization with maleic anhydride (B1165640) bham.ac.uk. This reaction system allows for the creation of biorenewable terpene polymers, contributing to the development of environmentally friendly materials. The conjugated double bonds in this compound are amenable to polymerization reactions, enabling the formation of complex macromolecular structures.
Beyond polymerization, this compound serves as a precursor for the synthesis of bulk chemicals. It can be chemically converted into compounds such as p-methylacetophenone bham.ac.uk, demonstrating its utility in valorizing terpene feedstocks into higher-value products.
Table 2: Applications of this compound in Chemical Reaction Systems
| Application Type | Reaction System | Conditions/Catalyst | Outcome/Product | Reference |
| Monomer for Polymerization | Copolymerization with maleic anhydride | Not specified | Biorenewable terpene polymers | bham.ac.uk |
| Chemical Conversion | Conversion to p-methylacetophenone | Not specified | p-methylacetophenone | bham.ac.uk |
| Feedstock Processing | Acid-Catalyzed Ring Opening (ACRO) of CST/GT | 6 M aq. H₂SO₄, 90°C, 4 h (for CST) | p-menthadienes (including this compound) | rsc.orgbham.ac.uk |
| Intermediate in Catalysis | Isomerization of α-pinene, limonene, etc. | Various catalysts (e.g., WOx/TiO₂, Ti-SBA-15, zeolites) | This compound as a product or intermediate in complex terpene transformations | mdpi.comacs.orgpsu.edu |
Compound List:
this compound
Terpinolene
γ-Terpinene
α-Terpinene
3-Carene
Limonene
(+)-trans-Isolimonene
(+)-Isoterpinolene
p-methylacetophenone
Maleic anhydride
α-Pinene
β-Pinene
Camphene
p-menthadienes
2,4(8)-p-menthadiene
Environmental Chemistry and Degradation Studies of Isoterpinolene
Abiotic Degradation Pathways of Isoterpinolene in Environmental Matrices
Abiotic degradation encompasses chemical transformations that occur without the direct involvement of living organisms, primarily driven by physical and chemical forces such as light and oxidation.
Photochemical Degradation Mechanisms
Photochemical degradation involves the breakdown of a compound initiated by the absorption of light energy, typically ultraviolet (UV) radiation. While specific photochemical degradation pathways for this compound are not extensively detailed in the provided literature, general mechanisms applicable to unsaturated hydrocarbons suggest potential reactions. In atmospheric chemistry, this compound has been shown to react with nitrate (B79036) radicals (NO₃). The rate constant for this reaction is reported as (6.0 ± 3.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, leading to the formation of nitrooxy-terpinolene and precursors to secondary organic aerosol (SOA) . This process contributes to organic nitrate formation and influences air quality. General photochemical processes like photoionization, photodissociation, photoaddition, and photoisomerization can occur when compounds absorb light energy, leading to the formation of free radicals and subsequent degradation products tbzmed.ac.irflashcards.worldresearchgate.netrsc.org.
Oxidative Degradation Processes
Oxidation is a significant abiotic degradation pathway for this compound, particularly in the presence of oxidizing agents like atmospheric oxygen or peroxides. Research indicates that this compound undergoes oxidation, leading to the cleavage of its double bonds and the formation of aromatic compounds, most notably p-cymene (B1678584) . This transformation involves the conversion of the double bonds within the molecule into an aromatic ring structure. The rate and products of oxidative degradation can be influenced by the specific oxidizing agent and environmental conditions.
Biotic Degradation of this compound
Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms such as bacteria and fungi.
Microbial Degradation Pathways and Metabolites
Microorganisms play a vital role in the environmental cycling of monoterpenes. Certain bacterial strains, such as Alcaligenes defragrans, have been observed to transform isolimonene (B49398) into this compound in a cometabolic process oup.commpg.deoup.com. This suggests that this compound can be an intermediate or a product in microbial metabolic pathways. While specific degradation pathways for this compound itself are not fully elucidated, it has been tentatively identified as a metabolite of limonene (B3431351) in soil, implying that it can be further processed by soil microorganisms researchgate.net. Bacterial degradation of hydrocarbons generally involves a range of metabolic pathways, often initiated by oxidation reactions catalyzed by enzymes like oxygenases nih.govgavinpublishers.com. The ability of certain bacteria to degrade monoterpenes is often linked to specific structural features, such as the presence of sp²-hybridized carbon atoms mpg.deoup.com.
Enzymatic Mechanisms of Biotransformation by Microorganisms
The biotransformation of monoterpenes by microorganisms is mediated by a variety of enzymes. While specific enzymes directly responsible for the degradation of this compound are not detailed, general mechanisms of microbial biotransformation for similar compounds involve reactions such as hydroxylation, epoxidation, and reduction, often catalyzed by enzymes like cytochrome P450 mdpi.com. Bacteria possess diverse enzymatic machinery, including oxygenases and dehydrogenases, which enable them to metabolize various organic compounds nih.gov. The initial activation of hydrocarbons by microorganisms in anaerobic environments can involve complex enzymatic processes, such as the addition of a carbon compound or desaturation followed by hydration researchgate.net.
Fate and Transport of this compound in Environmental Compartments
The fate and transport of this compound in the environment are determined by its physicochemical properties and its interactions with various environmental compartments, including the atmosphere, hydrosphere, soil, and biota ufz.delibretexts.orgcdc.govroutledge.com. As a volatile organic compound (VOC) and a monoterpene, this compound can partition into different environmental media.
Atmosphere: In the atmosphere, this compound can undergo photochemical reactions, as noted with nitrate radicals . Its volatility suggests it can be transported over distances via air currents.
Soil and Water: this compound can be present in soil and water systems. Its persistence and movement within these compartments are influenced by factors such as soil type, moisture content, temperature, and the presence of microbial communities. Biodegradation by soil microbes is a key process affecting its fate researchgate.netmdpi.com.
Transport Mechanisms: Transport within environmental media occurs through processes like advection (movement with water or air flow), dispersion, and diffusion. Sorption to soil particles or organic matter can also influence its mobility ufz.decdc.gov.
Emerging Research Avenues and Future Perspectives in Isoterpinolene Chemistry
Integration of Artificial Intelligence and Machine Learning in Isoterpinolene Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful methods for prediction, classification, and process optimization. In the context of this compound and the broader class of terpenes, these computational approaches are set to accelerate discovery and innovation. researchcommons.org
ML models are being developed to predict the chemical and physical properties of terpenes based on their molecular structure. researchgate.net This is particularly valuable for scarce or newly discovered compounds where experimental data is limited. For instance, algorithms can estimate properties like boiling point, vapor pressure, and viscosity, which is crucial for designing separation processes and predicting behavior in various applications. researchgate.net
A significant area of research is the use of ML for the classification of terpenes. mdpi.com By training models on large datasets of known terpenes, researchers can predict the subclass of a new molecule, even without biosynthetic information. mdpi.com Techniques such as Light Gradient Boosting Machine (LightGBM), k-Nearest Neighbors (kNN), and Random Forests have demonstrated high accuracy in this area. mdpi.com This capability can guide the functional characterization of this compound derivatives and related compounds. Furthermore, AI is being used to develop models that can predict the terpene product from the amino acid sequence of a terpene synthase enzyme, a significant step toward enzyme engineering and bespoke terpene production. cvut.czplos.org
The application of AI extends to mining the vast body of scientific literature to build comprehensive databases. youtube.com Natural Language Processing (NLP) can scan hundreds of thousands of publications to extract data on reaction conditions, yields, and functional applications, creating structured knowledge bases that can reveal hidden trends and inspire new research directions in this compound chemistry. youtube.com
Performance of Machine Learning Models in Terpene Subclass Classification
This table showcases the effectiveness of various machine learning algorithms in classifying terpenes into their respective subclasses based on physicochemical descriptors. The high performance metrics indicate the potential of these models to aid in the characterization of novel terpenes like this compound and its derivatives. Data is based on a study classifying a dataset of over 59,000 terpenes. mdpi.com
| Model | Balanced Accuracy (Test Data) | Weighted F1 Score (Test Data) | Key Advantage |
|---|---|---|---|
| Light Gradient Boosting Machine (LightGBM) | 0.92 | 0.93 | High efficiency and accuracy, chosen as the best-performing model in the study. mdpi.com |
| Random Forests | >0.90 | >0.90 | Robust against overfitting and effective with complex datasets. mdpi.com |
| k-Nearest Neighbors (kNN) | >0.90 | >0.90 | Simple to implement and effective for classification tasks with clear feature separation. mdpi.com |
| Multilayer Perceptron (MLP) | >0.90 | >0.90 | A type of neural network capable of learning complex, non-linear patterns. mdpi.com |
| Gaussian Naïve Bayes | >0.90 | >0.90 | Fast and efficient, particularly for high-dimensional data. mdpi.com |
Sustainable Synthesis and Green Chemistry Approaches for this compound
In line with the global shift towards environmentally responsible manufacturing, the synthesis of this compound is being re-evaluated through the lens of green chemistry. nih.gov The focus is on utilizing renewable feedstocks, minimizing waste, reducing energy consumption, and employing safer solvents and catalysts. rsc.orgnumberanalytics.com
A key development is the use of crude sulfate (B86663) turpentine (B1165885) (CST), a low-cost byproduct of the paper and pulp industry, as a renewable feedstock. bham.ac.ukresearchgate.net CST is rich in bicyclic monoterpenes like α-pinene, β-pinene, and 3-carene (B45970). bham.ac.ukrsc.org Researchers have developed an acid-catalyzed ring-opening (ACRO) process that efficiently converts these compounds into a mixture of valuable p-menthadienes, including this compound, α-terpinene, and γ-terpinene. researchgate.netrsc.org This process often uses recyclable aqueous sulfuric acid and can be facilitated by dimethyl sulfide (B99878) (Me2S), which is naturally present in CST, enhancing the reaction rate and yield. rsc.org This approach exemplifies the principle of waste valorization, transforming an industrial byproduct into a valuable chemical intermediate. bham.ac.uk
Future research is also directed towards biocatalysis and flow chemistry. numberanalytics.com Biocatalytic methods, using enzymes or whole microorganisms, offer high selectivity under mild conditions, potentially converting feedstocks like pinenes directly to specific products. nih.gov Flow chemistry, or continuous processing, provides enhanced control over reaction parameters, improves safety, and facilitates easier scale-up compared to traditional batch reactors. helgroup.com The development of continuous flow systems for terpene isomerization could lead to more efficient and sustainable industrial production of this compound. numberanalytics.com
Comparison of this compound Synthesis Approaches
This table compares traditional synthesis methods with emerging green chemistry approaches for producing this compound, highlighting the shift towards more sustainable practices. bham.ac.ukrsc.org
| Parameter | Traditional Catalytic Isomerization | Green ACRO Process |
|---|---|---|
| Feedstock | Purified terpenes (e.g., 3-carene, isolimonene). | Crude Sulfate Turpentine (CST), a renewable industrial byproduct. bham.ac.ukrsc.org |
| Catalyst | Lewis acids, sodium on alumina (B75360), sometimes halogen-based acids. | Recyclable aqueous sulfuric acid (H₂SO₄). rsc.org |
| Solvent | Often requires organic solvents. | Solvent-free or uses water as a solvent (biphasic system). rsc.org |
| Key Transformation | Isomerization of specific precursors like 3-carene or isolimonene (B49398). | Acid-Catalyzed Ring Opening (ACRO) of multiple bicyclic terpenes simultaneously. rsc.org |
| Sustainability Aspect | Can generate hazardous waste from catalysts and solvents. | Valorizes industrial waste, uses a recyclable catalyst, minimizes organic solvent use. bham.ac.ukrsc.org |
Advanced Characterization Techniques for this compound in Complex Mixtures
This compound rarely occurs in isolation. In natural sources like essential oils and in synthetic reaction mixtures, it is typically found alongside its structural isomers, including α-terpinene, γ-terpinene, and terpinolene (B10128). These compounds often have very similar boiling points and mass spectra, making their separation and accurate quantification a significant analytical challenge. labcompare.com
Standard one-dimensional gas chromatography (GC) is often insufficient to resolve these co-eluting isomers. chromatographyonline.com To overcome this, advanced analytical techniques are being employed. The most powerful of these is comprehensive two-dimensional gas chromatography (GC×GC). labcompare.comchromatographyonline.com This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column), providing a much higher degree of separation. chromatographyonline.com Compounds that co-elute on the first column are separated on the second, resulting in a two-dimensional chromatogram where isomers are clearly resolved. labcompare.com
When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS provides both exceptional separation and confident identification of compounds even at trace levels in highly complex matrices. labcompare.comsepsolve.com This allows for detailed and accurate profiling of this compound in essential oils, reaction products, and commercial fragrances.
In addition to advanced separation techniques, chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are being used. These statistical tools can analyze the complex data generated by techniques like GC-MS to identify patterns and differentiate between samples based on their terpene profiles, helping to distinguish this compound from its isomers in complex datasets.
Comparison of Analytical Techniques for this compound Analysis
This table contrasts the capabilities of conventional one-dimensional GC with advanced two-dimensional GC (GC×GC) for the analysis of this compound in complex isomeric mixtures.
| Feature | One-Dimensional Gas Chromatography (GC-MS/FID) | Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) |
|---|---|---|
| Separation Power | Limited; often results in co-elution of this compound with its isomers (e.g., terpinolene, γ-terpinene). chromatographyonline.com | Greatly enhanced; provides separation based on two different column properties, resolving co-eluting peaks. labcompare.comchromatographyonline.com |
| Confidence in Identification | Moderate; co-elution can lead to misidentification or inaccurate quantification. chromatographyonline.com | High; clean separation leads to cleaner mass spectra and confident compound identification. labcompare.comsepsolve.com |
| Data Complexity | Relatively simple; produces a one-dimensional chromatogram. | High; produces a two-dimensional contour plot requiring specialized software for data processing. chromatographyonline.com |
| Application | Routine analysis of simpler mixtures. thieme-connect.comnih.gov | Detailed, untargeted profiling of complex mixtures like essential oils and reaction products. chromatographyonline.commdpi.com |
Exploration of Novel Reaction Pathways and Catalyst Systems
The selective synthesis of this compound from abundant feedstocks like α-pinene remains a central goal in its chemistry. Research is intensely focused on discovering novel catalysts and reaction pathways that can control the complex isomerization network of terpenes. iyte.edu.tr
The isomerization of α-pinene over solid acid catalysts can lead to a wide array of products. iyte.edu.tr The type of catalyst and its specific properties—such as the nature, strength, and distribution of acid sites (Brønsted vs. Lewis)—are critical in directing the reaction toward the desired monocyclic products. iyte.edu.tracs.org Researchers are exploring a variety of materials, including:
Modified Zeolites: Natural and synthetic zeolites can be modified by heat treatment or acid washing to tune their acidity and pore structure, influencing selectivity. iyte.edu.tr
Metal Oxides: Catalysts like titanium dioxide (TiO₂) and tungsten oxide-modified titania (WOx/TiO₂) are being investigated. Studies show that WOx/TiO₂, being more strongly acidic, can promote the rapid formation of α-terpinene and γ-terpinene, as well as the conversion of terpinolene to this compound. acs.orgfigshare.com
Novel Acid Systems: Orthotitanic acid has been identified as an effective catalyst for isomerizing limonene (B3431351) to terpinolene, a close structural relative and precursor to this compound. google.com Similarly, sodium-loaded γ-alumina has been used for the isomerization of 3-carene.
Reaction conditions are also a key area of exploration. For example, conducting the isomerization of α-pinene in hot compressed water (HCW) has been shown to favor the formation of monocyclic monoterpenes over polycyclic ones. acs.org It is proposed that in HCW, Lewis acid sites on the catalyst surface convert to Brønsted acid sites, altering the reaction pathway. acs.org
Beyond synthesis, research is exploring novel reactions of this compound itself. Its unique structure makes it a candidate for various chemical transformations. For instance, it can be used as a monomer in copolymerization reactions with molecules like maleic anhydride (B1165640) to create new biorenewable polymers. bham.ac.ukresearchgate.net
Catalyst Systems for this compound-Related Syntheses
This table summarizes various catalyst systems used in the isomerization of terpene feedstocks to produce mixtures containing this compound or its direct precursors, highlighting the conditions and outcomes. acs.orggoogle.com
| Catalyst System | Feedstock | Key Reaction Conditions | Primary Products/Outcome |
|---|---|---|---|
| Sodium-loaded γ-alumina (Na/γ-Al₂O₃) | d-3-Carene | 170–180°C | High conversion (88%) and selectivity (92%) to d-4-carene, an intermediate. |
| Pyridine (B92270) | d-trans-Isolimonene | 120–140°C | High selectivity (94-97%) for ring-opening to yield this compound. |
| WOx/TiO₂ in Hot Compressed Water | α-Pinene | 250°C, 7 MPa | Promotes rapid formation of α- and γ-terpinenes and conversion of terpinolene to this compound. acs.org |
| Orthotitanic Acid with Buffer | Limonene | 75–150°C | Effective for selective isomerization of limonene to terpinolene. google.com |
Q & A
Q. How can isoterpinolene be reliably identified and characterized in complex mixtures?
this compound can be identified using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with retention index matching and spectral library comparisons. Key diagnostic ions (e.g., m/z 93, 121, 136) and retention times should align with reference standards. Chemometric techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) can differentiate this compound from structurally similar terpenes in plant extracts by clustering metabolite profiles . For unambiguous identification, nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, should confirm the cyclohexene backbone and isopropylidene substituents .
Q. What analytical techniques are recommended for quantifying this compound in plant-derived samples?
GC-MS with internal standardization (e.g., using deuterated analogs or stable isotopologues) ensures precision in quantification. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 µg/mL). For reproducibility, optimize extraction protocols (e.g., ethanol or hexane solvent systems) to account for this compound’s volatility . Triplicate measurements and statistical validation (e.g., ANOVA with Tukey’s HSD test) are critical to address biological variability .
Advanced Research Questions
Q. What experimental and computational approaches elucidate the catalytic formation mechanisms of this compound from limonene?
this compound forms via acid-catalyzed isomerization of limonene, involving carbocation intermediates (e.g., terpinyl cations). Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations reveal key transition states, such as hydride shifts and ring rearrangements. High-Temperature Locally Enhanced Sampling (HT-LES) molecular dynamics can track carbocation stability, while Density Functional Theory (DFT) calculations validate energetics of proposed pathways . Experimental validation requires in situ spectroscopy (e.g., IR or Raman) to detect transient intermediates in zeolite or enzyme-catalyzed systems .
Q. How do molecular dynamics simulations contribute to understanding this compound-protein interactions?
Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess this compound’s binding stability to proteins like SdiA, a bacterial quorum-sensing regulator. Root Mean Square Deviation (RMSD) analyses (e.g., 1.61 Å for this compound-SdiA complexes) quantify conformational stability, while hydrogen bonding and hydrophobic interaction profiles identify critical binding residues. Comparative MD studies with analogs (e.g., α-terpinene) highlight structural determinants of specificity .
Q. How can researchers resolve contradictions between computational predictions and experimental observations in this compound synthesis pathways?
Discrepancies often arise from undetected intermediates or competing reaction pathways. For example, HT-LES simulations predict carbocations leading to α-camphene, but experimental absence may stem from rapid isomerization to this compound under specific conditions. Time-resolved spectroscopic monitoring (e.g., stopped-flow UV-Vis) and isotopic labeling (e.g., C tracing) can validate intermediate lifetimes and pathway dominance . Adjusting catalyst topology (e.g., pore size in zeolites) may suppress side reactions .
Q. What strategies ensure reproducibility in studies involving this compound’s biological activity?
Standardize purity thresholds (≥95% by GC-MS) and solvent systems (e.g., DMSO for solubility testing). For antifungal assays, include positive controls (e.g., fluconazole) and validate minimum inhibitory concentrations (MICs) using Clinical and Laboratory Standards Institute (CLSI) protocols. Triplicate biological replicates and rigorous statistical analysis (p < 0.05) mitigate variability in plant-extract studies .
Methodological Considerations
- Data Contradiction Analysis : Use multi-scale modeling (DFT + MD) to reconcile computational and experimental results. For example, simulate this compound’s carbocation stability under varying pH or temperature conditions .
- Experimental Design : Employ a PICO framework (Population: catalytic systems; Intervention: acid catalysts; Comparison: alternative terpenes; Outcome: this compound yield) to structure hypothesis-driven studies .
- Ethical Reporting : Disclose all synthetic routes and characterization data in supplementary materials to enable replication, adhering to journal guidelines (e.g., Beilstein Journal protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
